1-Palmitoylglycerol 3-phosphate(2-)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

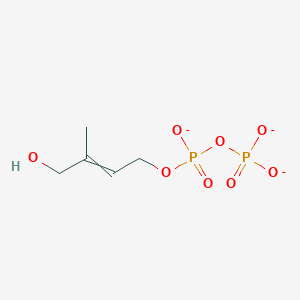

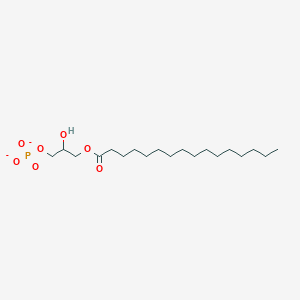

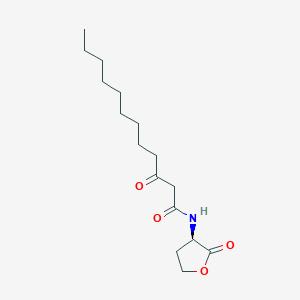

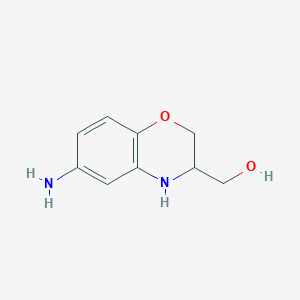

1-palmitoylglycerol 3-phosphate(2-) is an organophosphate oxoanion arising from deprotonation of the phosphate OH groups of 1-palmitoylglycerol 3-phosphate; major species at pH 7.3. It is a conjugate base of a 1-palmitoylglycerol 3-phosphate.

Scientific Research Applications

Role in Bacterial Metabolism

Research on Escherichia coli has shown that 1-palmitoylglycerol 3-phosphate plays a role in bacterial metabolism. The acylation of glycerol 3-phosphate to form monoacylglycerol 3-phosphate involves specific enzymes, with palmitic acid esterified exclusively to position 1 (Ray et al., 1970).Substrate Specificity and Enzyme Activity

In rat liver, the substrate specificity of 1-acylglycerol 3-phosphate acyltransferase for both acylcoenzyme A and 1-acylglycerol 3-phosphate has been studied, shedding light on enzyme activity and interactions with fatty acids (Barden & Cleland, 1969).Nutritional Applications

Studies have explored the synthesis of structured triglycerides like 1,3-oleoyl-2-palmitoylglycerol, which are significant in infant nutrition, using 1-palmitoylglycerol 3-phosphate as a precursor. The processes involve specific enzymes and factors affecting yield and purity (Schmid et al., 1999).Phospholipid Synthesis and Fatty Acid Transfer

Further insights into phospholipid synthesis in Escherichia coli reveal the characteristics of fatty acid transfer from acyl-acyl carrier protein to sn-glycerol 3-phosphate, with palmitoyl-ACP forming primarily 1-acylglycerol-P (Rock, Goelz, & Cronan, 1981).Chloroplast Acyltransferase Specificities

Research on pea and spinach chloroplasts has shown that glycerol-3-phosphate acyltransferases can use acyl-(acyl-carrier protein) as a substrate, with specificities for different fatty acids, including palmitoyl groups (Frentzen et al., 2005).Acyl Lipid Formation in Oil Palm

In oil palm tissues, glycerol 3-phosphate acyltransferase, which catalyzes acyl lipid formation, shows a significant preference for palmitate. This enzyme is important in palm oil production (Manaf & Harwood, 2000).Implications in Infant Nutrition

The enzymatic preparation of 1,3-dioleoyl-2-palmitoylglycerol, a component of triglycerides in human milk fat, has been optimized for use as a human milk fat substitute (Shuangyan, 2013).

properties

IUPAC Name |

(3-hexadecanoyloxy-2-hydroxypropyl) phosphate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H39O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(21)25-16-18(20)17-26-27(22,23)24/h18,20H,2-17H2,1H3,(H2,22,23,24)/p-2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNDYKPRNFWPPFU-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H37O7P-2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Palmitoylglycerol 3-phosphate(2-) | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(11R,12S)-2,12-dimethyl-6-methylidene-16-oxapentacyclo[10.3.2.15,8.01,11.02,8]octadecan-17-one](/img/structure/B1262952.png)

![N-[6-[(2,6-difluorophenyl)sulfonylamino]hexyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1262967.png)